4-Bromo-2-(chloromethyl)-1,3-thiazole
Description
4-Bromo-2-(chloromethyl)-1,3-thiazole (C₄H₃BrClNS, MW: 212.5) is a halogenated thiazole derivative characterized by a bromine atom at position 4 and a chloromethyl group at position 2 of the thiazole ring. Thiazoles are heterocyclic compounds with a five-membered ring containing one sulfur and one nitrogen atom.
Properties
Molecular Formula |
C4H3BrClNS |
|---|---|
Molecular Weight |
212.50 g/mol |
IUPAC Name |
4-bromo-2-(chloromethyl)-1,3-thiazole |
InChI |
InChI=1S/C4H3BrClNS/c5-3-2-8-4(1-6)7-3/h2H,1H2 |
InChI Key |
BZYNJTJQYCFUSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)CCl)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
4-Bromo-2-(2-fluorophenyl)-1,3-thiazole (C₉H₅BrFNS, MW: 258.11)
- Structural Difference : The chloromethyl group is replaced by a 2-fluorophenyl moiety.
- This compound demonstrates higher inhibitory activity against enzymes compared to thiadiazole derivatives, as seen in structure-activity relationship (SAR) studies .
4-Bromo-2-(trifluoromethyl)-1,3-thiazole (C₄HBrF₃NS, MW: 243.02)
- Structural Difference : The chloromethyl group is substituted with a trifluoromethyl (-CF₃) group.
- Impact : The strong electron-withdrawing nature of -CF₃ increases electrophilicity at the bromine site, facilitating nucleophilic substitution. Such derivatives are often explored in medicinal chemistry for enhanced metabolic stability .
4-Bromo-2-isopropyl-1,3-thiazole (C₆H₈BrNS, MW: 222.11)
Positional Isomers
2-Bromo-4-phenyl-1,3-thiazole (C₉H₆BrNS, MW: 240.12)
- Structural Difference : Bromine is at position 2 instead of 3.
- Impact : Positional isomerism alters electronic distribution. The phenyl group at position 4 stabilizes the ring via conjugation, while bromine at position 2 may direct electrophilic substitution to adjacent positions. This compound is used in pharmaceuticals targeting metabotropic glutamate receptors .
Heterocyclic Analogs
1,3,4-Thiadiazole Derivatives (e.g., 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine)
- Structural Difference : The thiazole ring is replaced by a 1,3,4-thiadiazole ring (contains two nitrogen atoms).
- Impact : Thiadiazoles generally exhibit lower inhibitory activity compared to thiazoles. For example, 1,3-thiazole derivatives showed 2–3 times greater in vitro activity than 1,3,4-thiadiazoles in enzyme inhibition assays .
Data Table: Key Structural and Functional Comparisons
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